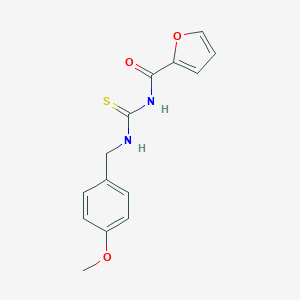![molecular formula C20H22N2O4 B267532 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide](/img/structure/B267532.png)
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, proliferation, and metabolism. MPP has been shown to have potential therapeutic effects in cancer, diabetes, and neurodegenerative diseases. In
科学的研究の応用
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has potential applications in various fields of scientific research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In diabetes research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disease research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
作用機序
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide selectively inhibits the activity of PKB/Akt, which is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates downstream signaling pathways that control cell growth, survival, and metabolism. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide binds to the ATP-binding site of PKB/Akt and prevents its phosphorylation and activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide induces apoptosis and suppresses cell proliferation by inhibiting the activation of downstream signaling pathways such as mTOR and NF-kB. In diabetes models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide improves insulin sensitivity and glucose metabolism by increasing the expression of glucose transporters and activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide protects neurons from oxidative stress and improves cognitive function by activating the PI3K/Akt/mTOR pathway and increasing the expression of neurotrophic factors.
実験室実験の利点と制限
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has several advantages as a research tool, including its selectivity for PKB/Akt, its potency, and its ability to penetrate cell membranes. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide also has some limitations, including its potential off-target effects, its toxicity at high concentrations, and its limited solubility in aqueous solutions. Therefore, careful experimental design and dose optimization are necessary to ensure the specificity and safety of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide in lab experiments.
将来の方向性
There are several future directions for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide research, including the development of more potent and selective PKB/Akt inhibitors, the investigation of the molecular mechanisms underlying N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's therapeutic effects, and the evaluation of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's efficacy in clinical trials. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's potential applications in other fields of research, such as inflammation, cardiovascular disease, and aging, should be explored further. Overall, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has significant potential as a research tool and a therapeutic agent, and further research is warranted to fully understand its mechanisms and applications.
合成法
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 3-(morpholin-4-ylcarbonyl)benzoic acid with 2-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
製品名 |
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide |
|---|---|
分子式 |
C20H22N2O4 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C20H22N2O4/c1-15(26-18-8-3-2-4-9-18)19(23)21-17-7-5-6-16(14-17)20(24)22-10-12-25-13-11-22/h2-9,14-15H,10-13H2,1H3,(H,21,23) |
InChIキー |
VQSJHJUIHXNNMY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
正規SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(butyrylamino)-2-chlorophenyl]cyclopropanecarboxamide](/img/structure/B267449.png)
![N-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B267451.png)
![2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267452.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B267453.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B267457.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)

![3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267472.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![3,4,5-trimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267475.png)